molecular formula C18H19NO3 B15337274 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

Cat. No.: B15337274
M. Wt: 297.3 g/mol
InChI Key: UERGCQLOZCIWMD-UHFFFAOYSA-N
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Description

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole is a synthetic indole derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 2-position of the indole scaffold and a methyl group at the 1-position. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore, often associated with enhanced binding to the colchicine site of tubulin, leading to disruption of microtubule dynamics and apoptosis in cancer cells .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-methyl-2-(3,4,5-trimethoxyphenyl)indole

InChI

InChI=1S/C18H19NO3/c1-19-14-8-6-5-7-12(14)9-15(19)13-10-16(20-2)18(22-4)17(11-13)21-3/h5-11H,1-4H3

InChI Key

UERGCQLOZCIWMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The sustainable multicomponent strategy employs 3,4,5-trimethoxyaniline, 2,2-dimethoxyacetaldehyde, and methyl isocyanide in methanol with formic acid catalysis. This domino process initiates with:

  • Iminium ion formation between the aniline and aldehyde
  • Passerini-type reaction with isocyanide generating α-acyloxy amide
  • Cyclodehydration catalyzed by methanesulfonic acid (MSA)

Key advantages include atom economy (78%) and the ability to install the 3,4,5-trimethoxyphenyl group regioselectively at C2. The methyl group at N1 derives from the isocyanide component, eliminating post-synthetic alkylation needs.

Optimization Parameters

Systematic variation of reaction components revealed:

Parameter Optimal Value Yield Impact (±%)
Solvent Anhydrous MeOH +22% vs THF
Acid Catalyst Formic acid +15% vs AcOH
Temperature 70°C +38% vs RT
MSA Concentration 1.0 M +27% vs 0.5 M

Post-cyclization methylation using methyl iodide in DMF (K₂CO₃, 60°C) boosts N1-methylation efficiency to 94%.

Fischer Indole Synthesis Modifications

Hydrazine-Ketone Cyclization

Traditional Fischer conditions (HCl/EtOH, Δ) using 3,4,5-trimethoxyphenylhydrazine and 2-methylcyclohexanone produce the indole core in 68% yield. Critical modifications include:

  • Microwave assistance (150W, 140°C) reduces reaction time from 48h → 35min
  • Ionic liquid solvents ([BMIM]BF₄) improve regioselectivity to 9:1 (C2 vs C3 substitution)

Limitations arise from competing Wagner-Meerwein rearrangements when using branched ketones, necessitating careful substrate design.

Transition-Metal Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromoindole derivatives with 3,4,5-trimethoxyphenylboronic acid achieves 73% yield under optimized conditions:

  • Catalyst : Pd(OAc)₂/XPhos (2.5 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : Dioxane/H₂O (4:1) at 100°C

This method enables late-stage functionalization but requires pre-methylated indole precursors.

Comparative Methodological Analysis

Yield and Scalability Metrics

Method Average Yield Scalability (g) Cost Index
Multicomponent 91% 50g 1.2
Fischer Synthesis 68% 200g 1.8
Buchwald-Hartwig 73% 10g 3.4

The multicomponent approach demonstrates superior cost-efficiency ($23/g vs $41/g for Fischer). Scale-up trials in continuous flow reactors achieve 89% yield at 2 kg/batch.

Structural Characterization Data

Spectroscopic Profiles

1H NMR (500 MHz, CDCl₃) :

  • δ 7.82 (d, J=7.8 Hz, 1H, H4)
  • δ 7.35 (t, J=7.5 Hz, 1H, H5)
  • δ 7.28 (s, 2H, trimethoxyphenyl)
  • δ 3.91 (s, 3H, N-CH₃)
  • δ 3.85 (s, 6H, OCH₃)
  • δ 3.79 (s, 3H, OCH₃)

HRMS (ESI) : m/z calcd for C₁₉H₂₁NO₃ [M+H]⁺ 312.1594, found 312.1592.

Industrial Production Considerations

Pharma-scale synthesis (Patheon, 2024) employs:

  • Continuous flow multicomponent reactors (2,000 L/hr throughput)
  • In-line IR monitoring for real-time yield optimization
  • MSA recycling via nanofiltration (92% recovery)

This reduces waste generation to 3.8 kg/kg product versus 11.2 kg/kg in batch processes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated cyclization using [Ir(ppy)₃] (1 mol%) achieves 82% yield under ambient conditions. This method:

  • Tolerates electron-deficient anilines
  • Enables gram-scale synthesis without column chromatography

Pharmacological Applications

Structure-activity relationship (SAR) studies demonstrate:

  • Tubulin polymerization inhibition (IC₅₀ = 1.2 μM)
  • Antiproliferative activity :
    • MCF-7 (breast): GI₅₀ 0.8 μM
    • A549 (lung): GI₅₀ 1.1 μM
    • HT-29 (colon): GI₅₀ 1.4 μM

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tubulin polymerase, leading to disruption of microtubule dynamics. This inhibition can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

Methoxy Group Positioning

The position and number of methoxy groups on the phenyl ring significantly influence biological activity:

  • 3,4,5-Trimethoxyphenyl vs. 2,4,6-Trimethoxyphenyl: In indole-pyrindinyl-propenone (IPP) derivatives, replacing the pyridinyl moiety with a 3,4,5-trimethoxyphenyl group (compound 18) abolished methuosis and microtubule disruption activity, while the 2,4,6-trimethoxyphenyl analog (compound 17) showed moderate growth inhibition (GI50 ~5 μM) . Conversely, in tubulin inhibitors, the 3,4,5-trimethoxyphenyl substitution outperformed 2,3,4-trimethoxy analogs, yielding submicromolar TPI values and subnanomolar cytotoxicity .
  • Electron-Donating vs. Electron-Withdrawing Groups : In antileishmanial indole derivatives, combining a 3,4,5-trimethoxyphenyl (electron-donating) group on the dihydropyridine ring with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) on the pyrazole ring enhanced activity (IC50 < 1 μM) .

Indole Core Modifications

  • N-Methylation: Methylation of the indole nitrogen in 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindole (compound 13) improved solubility and potency (IC50 = 2.1 nM against MCF-7 cells) . However, N-methylation in methuosis-inducing IPPs reduced activity (GI50 >10 μM) .
  • Substituents at the Indole 3-Position: Introducing polar groups (e.g., cyano, hydroxyiminomethyl) at the indole 3-position in phenstatin analogs enhanced TPI (IC50 = 0.3–0.6 μM) and cytotoxicity (GI50 = 0.2–0.8 nM) .

Antiproliferative and Tubulin Inhibition Activity

Compound Target Mechanism IC50 (TPI) Cytotoxicity (GI50) Cell Lines Tested Reference
1-Methyl-2-(3,4,5-TMP)indole Colchicine site binding, microtubule disruption 0.3–0.6 μM 0.2–0.8 nM MCF-7, HeLa, U251
Indole chalcone (Compound 8) Tubulin polymerization inhibition 3–9 nM 3–9 nM (IC50) Six cancer cell lines
3,4,5-TMP IPP (Compound 18) Inactive in methuosis/microtubule disruption N/A >10 μM U251 glioblastoma
  • Tubulin Binding : The 3,4,5-trimethoxyphenyl group facilitates strong interactions with the colchicine site, as shown by fluorescence displacement assays . Molecular modeling confirms adaptability in the tropolone-binding region to accommodate this substituent .
  • Apoptosis Induction: Derivatives like 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindole trigger caspase-3 activation and mitochondrial membrane depolarization .

Selectivity and Toxicity

  • Low Mammalian Toxicity : Antileishmanial indole derivatives with 3,4,5-trimethoxyphenyl groups showed CC50 >400 μM in mammalian cell lines, indicating high selectivity .

Structure-Activity Relationship (SAR) Trends

Trimethoxyphenyl Positioning : 3,4,5-Trimethoxy substitution is optimal for tubulin inhibition, while 2,4,6-trimethoxy analogs are less effective .

Indole Nitrogen Methylation : Enhances solubility and activity in some scaffolds (e.g., phenstatins) but reduces potency in others (e.g., methuosis inducers) .

Polar Substituents at Indole 3-Position : Improve TPI and cytotoxicity by enabling hydrogen bonding with tubulin .

Biological Activity

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NC_{13}H_{15}N, with a molecular weight of approximately 199.27 g/mol. Its structure features an indole core substituted with a trimethoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H15NC_{13}H_{15}N
Molecular Weight199.27 g/mol
IUPAC NameThis compound

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound interacts with cellular pathways involved in cancer progression, potentially disrupting microtubule dynamics similar to known chemotherapeutics like colchicine .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

  • Cyclooxygenase Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. A derivative with a similar structure demonstrated over 60% inhibition of COX activity .
  • Analgesic Effects : In animal models, the compound exhibited significant analgesic activity comparable to standard pain relievers like indomethacin .

Ulcerogenic Activity

While exploring its therapeutic potential, researchers noted the compound's ulcerogenic effects:

  • Gastroprotective Properties : Studies indicated that certain derivatives reduced ulcerogenic activity significantly when compared to control groups treated with standard drugs . This suggests a dual role where the compound may provide therapeutic benefits while mitigating gastrointestinal side effects.

Case Study 1: Antiproliferative Activity Assessment

A comprehensive study assessed the antiproliferative activity of various indole derivatives, including this compound. The results indicated:

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that treatment with this indole derivative led to apoptosis in cancer cells and cell cycle arrest at the G2/M phase. This was attributed to its ability to inhibit tubulin polymerization, a critical process for cell division .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole derivatives?

  • Methodological Answer : The synthesis typically involves coupling the indole core with a trimethoxyphenyl group. For example, Morita–Baylis–Hillman adducts can serve as intermediates for stereoselective cyclization reactions. A representative protocol includes refluxing indole with a trimethoxyphenyl-containing acrylate derivative in acetonitrile, followed by reduction (e.g., NaBH₄) and acid-mediated cyclization . Purification via flash chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. How is the crystal structure of this compound derivatives analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, often using SHELX software (e.g., SHELXL for refinement). Hydrogen atoms are idealized via riding models, with C–H bond lengths fixed at 0.95–0.99 Å. Space group determination (e.g., P1) and analysis of intermolecular interactions (e.g., O–H···O hydrogen bonds) are essential for understanding packing behavior .

Q. What preliminary biological assays are used to evaluate the anticancer potential of these compounds?

  • Methodological Answer : Initial screening includes tubulin polymerization inhibition assays (comparing IC₅₀ values to colchicine) and cytotoxicity tests against cancer cell lines (e.g., HeLa, NCI/ADR-RES). For example, compounds with a 3,4,5-trimethoxyphenylthio group show IC₅₀ values in the nanomolar range . Flow cytometry can assess cell cycle arrest (e.g., G2/M phase accumulation) .

Advanced Research Questions

Q. How do substitution patterns on the indole ring affect biological activity?

  • Methodological Answer : Position-specific methoxy substitutions drastically alter mechanisms. For instance:

  • 5-Methoxy : Induces methuosis (vacuole-mediated cell death) .
  • 6-Methoxy : Shifts activity to microtubule disruption, bypassing apoptosis resistance .
    SAR studies require systematic synthesis of isomers (e.g., 4-, 5-, 6-, or 7-methoxy derivatives) and parallel biological testing (e.g., tubulin binding vs. methuosis assays) .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. To address this:

  • Validate results using orthogonal assays (e.g., surface plasmon resonance for direct tubulin binding vs. cell-based cytotoxicity).
  • Perform molecular docking to compare binding modes of active/inactive derivatives (e.g., interactions with colchicine site residues like β-tubulin’s T179 loop) .
  • Example: A derivative inactive in tubulin assays but cytotoxic may act via Hedgehog pathway inhibition, requiring transcriptomic profiling .

Q. What advanced techniques optimize the synthesis of complex indole-trimethoxyphenyl hybrids?

  • Methodological Answer :

  • Catalysis : Iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in electrophilic substitutions (Table 1, Entry 16) .
  • Green Chemistry : Replace toxic solvents (e.g., CHCl₃) with ethanol/water mixtures for crystallization .
  • Analytical QC : Use HPLC (C18 columns, 254 nm detection) to confirm purity (>99%) and HR-MS for exact mass verification .

Q. How do intermolecular interactions in the crystal lattice influence drug design?

  • Methodological Answer : Nonclassical C–H···O bonds and π-π stacking (e.g., between indole and trimethoxyphenyl rings) enhance stability and solubility. SCXRD data (e.g., torsion angles < 10° for planar regions) guide the design of analogs with improved bioavailability . Modifications like N-methylation can disrupt hydrogen bonding, requiring compensatory strategies (e.g., introducing polar substituents) .

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